molecular formula C4H6N2O B1586252 Prop-2-ynylurea CAS No. 5221-62-5

Prop-2-ynylurea

Cat. No. B1586252
CAS RN: 5221-62-5
M. Wt: 98.1 g/mol
InChI Key: LJPYJRMMPVFEKR-UHFFFAOYSA-N
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Description

Prop-2-ynylurea, also known as methyl 2-acetamido-3-propynylurea, is a small molecule that has many uses in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, scientific research, and drug discovery. Prop-2-ynylurea is a relatively new compound and has been studied for its potential applications in the lab.

Scientific Research Applications

Synthesis of Epoxide-Fused Compounds

A novel application of prop-2-ynylurea derivatives is in the synthesis of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles. These compounds are synthesized through a domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, yielding a variety of structures in moderate to excellent yields .

Synthesis of (Prop-2-ynyloxy) Benzene Derivatives

Another application is the synthesis of (prop-2-ynyloxy) benzene and its derivatives. This process involves reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of a K2CO3 base, resulting in good yields of the desired compounds .

Formation of N-prop-2-ynylbenzamide-2-acetic Acid

Prop-2-ynylamine, a compound related to prop-2-ynylurea, is used in the ring opening of isochromadiones to form N-prop-2-ynylbenzamide-2-acetic acid. This compound serves as an intermediate product in the formation of N-prop-2-ynylhomophthalimide .

Safety and Hazards

According to the safety data sheet, Prop-2-ynylurea may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYJRMMPVFEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380405
Record name prop-2-ynylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynylurea

CAS RN

5221-62-5
Record name prop-2-ynylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-2-yn-1-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be gained from the study of N-(p-methylphenyl)-N-prop-2-ynylurea?

A1: The research paper "NH···CCH hydrogen bonds as part of cooperative networks: crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea" [] investigates the crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea, a derivative of Prop-2-ynylurea. The study reveals that this compound forms NH···CCH hydrogen bonds, contributing to cooperative networks within the crystal lattice. [] This structural information is crucial for understanding intermolecular interactions and can be further utilized for designing analogs with potentially enhanced binding affinities to biological targets.

Q2: How do Prop-2-ynylurea derivatives exhibit antiangiogenic activity?

A2: While the provided abstracts don't delve into specific mechanisms, the paper "Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents." [] focuses on the synthesis and evaluation of various 1-(substituted)-3-prop-2-ynylurea derivatives for their antiangiogenic properties. This suggests that modifications at the 1-position of the Prop-2-ynylurea scaffold play a crucial role in modulating the antiangiogenic activity. Further research is needed to elucidate the precise molecular mechanisms of action for these compounds.

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